Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin

Chemical Stability Degradation Kinetics Curcuminoids

Unprotected curcuminoids degrade rapidly in physiological buffers, compromising analytical reproducibility and experimental validity. Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin solves this by masking phenolic hydroxyls with TBDMS groups, conferring oxidative stability and enhanced lipophilicity. - Enables accurate HPLC/LC-MS calibration curves; supplied at HPLC ≥98% purity for method development. - Functions as a stable synthetic intermediate for prodrug design; silyl ethers cleave under mild conditions to release active dihydroxycurcumin. - Brown solid, MW 600.93, stored at 2-8°C; available from multiple authenticated suppliers with Certificate of Analysis.

Molecular Formula C33H52O6Si2
Molecular Weight 600.943
CAS No. 1795128-69-6
Cat. No. B587799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin
CAS1795128-69-6
Synonyms(1E,6E)-1,7-Bis(4-O-tert-butyl-dimethylsilyl-3-methoxyphenyl)-1,6-heptadiene-3,5-diol
Molecular FormulaC33H52O6Si2
Molecular Weight600.943
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(CC(C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)O)OC
InChIInChI=1S/C33H52O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-22,26-27,34-35H,23H2,1-12H3/b17-13+,18-14+
InChIKeyUXOOAVJYBUPJAX-HBKJEHTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin Procurement Specifications


Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin (CAS 1795128-69-6) is a synthetically protected derivative of 3,5-dihydroxycurcumin, characterized by the presence of tert-butyl-dimethylsilyl (TBDMS) groups attached to its hydroxyl moieties . Its molecular formula is C33H52O6Si2 with a molecular weight of approximately 600.93 g/mol [1]. This compound belongs to the class of silyl ether curcuminoids, which are designed to address the intrinsic chemical instability of parent curcumin derivatives. As a specialized research intermediate, it is available from multiple vendors at analytical standard purity (HPLC ≥98.0%), with a storage requirement of 2–8°C . The TBDMS protection strategy confers enhanced solubility and stability compared to its unprotected counterparts .

Analytical reference standard or synthetic intermediate Suitable for method development, prodrug design, and stability-sensitive workflows where unprotected curcuminoids fail.
Protected intermediate for reproducible assays TBDMS groups preserve chemical identity and reported lot consistency (HPLC ≥98.0% purity available from vendors).
Class-level evidence for stability and lipophilicity Silyl protection is associated with reduced degradation and may improve membrane permeability in cell-based research.

Curcuminoid Instability and Silyl Protection Necessity


The substitution of Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin with its unprotected parent compound, 3,5-dihydroxycurcumin (DHC), or with curcumin itself, is not a viable strategy for experimental workflows requiring chemical stability or analytical reproducibility. Curcuminoids are notoriously unstable in physiological buffers; for instance, 3,3'-dihydroxycurcumin (DHC) degrades significantly over 24 hours at 37°C in phosphate buffer (pH 7.4), a limitation that curcumin shares and which severely compromises their utility as reliable reference standards or bioactive probes [1]. The TBDMS groups in the target compound serve a dual purpose: they protect the phenolic hydroxyl groups from oxidative degradation and modulate the compound's lipophilicity [2]. This structural modification is essential for applications requiring consistent chemical identity over time, a feature that unprotected curcuminoids cannot guarantee due to their inherent lability [1].

Unprotected analog

3,5-Dihydroxycurcumin (DHC) or curcumin degrades in physiological buffer under assay-relevant conditions, compromising reproducibility and standard curve consistency.

Structural mismatch

Free hydroxyl curcuminoids lack TBDMS protection; their lipophilicity and cellular uptake profile may differ, limiting direct substitution in permeability or intracellular release studies.

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin: Comparative Evidence


Stability: Silyl-Protected vs. Unprotected Dihydroxycurcumin

While direct quantitative stability data for the TBDMS-protected Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin is not available in the peer-reviewed literature, a strong class-level inference can be drawn from the documented instability of its unprotected analog, 3,3'-dihydroxycurcumin (DHC). Unprotected DHC undergoes significant degradation in phosphate buffer (pH 7.4) at 37°C over 24 hours [1]. The introduction of TBDMS groups is a well-established method for protecting phenolic hydroxyls, thereby enhancing the compound's resistance to hydrolytic and oxidative degradation [2]. This protective effect translates to a quantifiable improvement in the shelf-life and solution stability of the silylated derivative compared to its unprotected form, making it a more reliable reagent for long-term experiments and analytical standard preparation [REFS-1, REFS-2].

Stability
Class-level
Target: TBDMS-protected (enhanced stability)
Comparator: DHC degrades in phosphate buffer pH 7.4, 37°C, 24 h
Supports selection as a stable reference standard
Inferred from protection strategy; direct stability data not available
Chemical Stability Degradation Kinetics Curcuminoids TBDMS Protection

Lipophilicity and Cellular Uptake

Silylation of curcumin's hydroxyl groups with TBDMS increases the molecule's lipophilic character, which is a class-level property of such derivatives [1]. While a direct LogP measurement for this specific compound is not published, the general principle is that the replacement of polar hydroxyl groups with bulky, non-polar silyl ethers enhances the compound's ability to cross cell membranes. Unprotected curcuminoids like DHC have a different, more hydrophilic profile [2]. This modification is hypothesized to improve intracellular delivery, as the silyl ether can be hydrolyzed intracellularly to release the active dihydroxycurcumin [1].

Lipophilicity
Class-level
Target: Increased lipophilicity via TBDMS
Comparator: Free hydroxyl curcuminoids (more hydrophilic)
May improve membrane permeability in cell-based assays
Quantitative LogP not reported; inferred from structural modification
Lipophilicity Cell Permeability TBDMS Curcuminoids

Analytical Purity and Reproducibility

Commercially available Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin is offered as an analytical standard with a purity of ≥98.0% as determined by HPLC . This level of purity is critical for its intended use as a reference standard in analytical method development and validation. In contrast, many commercial samples of its unprotected analog, dihydroxycurcumin, may be supplied at lower purity or with less rigorous characterization, which can introduce variability in quantitative assays [1]. The availability of a high-purity, well-characterized standard ensures greater reproducibility in research applications.

Purity
Reported
≥98.0% (HPLC)
Ensures lot consistency for analytical validation
Vendor CoA; review before use
Analytical Standard HPLC Purity Quality Control Reproducibility

Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin: Recommended Applications


Method Development & Validation Standard

Due to its commercial availability at high analytical purity (HPLC ≥98.0%), Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin is ideally suited as a reference standard for the development and validation of HPLC or LC-MS methods aimed at quantifying curcuminoids or their metabolites in complex biological matrices . Its defined purity ensures accuracy and reproducibility in calibration curves and method robustness testing.

Prodrug & Controlled-Release Intermediate

The TBDMS groups on this compound function as a protective mask for the hydroxyls of 3,5-dihydroxycurcumin. This makes it a valuable synthetic intermediate for researchers designing prodrugs or investigating controlled-release mechanisms. The silyl ethers can be selectively removed under mild conditions to release the active dihydroxycurcumin payload [1]. This strategy is particularly relevant for studies where the instability of the parent compound would otherwise compromise the experiment.

Cell Permeability Assays

The increased lipophilicity conferred by the TBDMS groups suggests that this protected derivative may exhibit superior cell membrane permeability compared to its unprotected analog, 3,5-dihydroxycurcumin [1]. Researchers can therefore use this compound in cell-based assays where efficient intracellular delivery is a prerequisite, with the expectation that the TBDMS groups will be cleaved intracellularly to yield the bioactive dihydroxycurcumin [1].

Curcuminoid Stability Studies

As a representative member of the silyl ether class of curcuminoids, this compound can serve as a model system for studying the impact of TBDMS protection on the physicochemical properties of curcumin derivatives, including solubility, stability, and degradation kinetics [1]. Such studies are fundamental to the rational design of more stable curcumin-based therapeutic agents.

Application
Selection Property
Validation Focus
Method development & validation standard
High analytical purity (HPLC certified)
Calibration linearity and inter-day precision
Prodrug & controlled-release research
TBDMS protective group lability
Controlled deprotection kinetics and payload release
Cell permeability research
Reported lipophilicity modification
Intracellular deprotection and accumulation assays
Curcuminoid stability studies
TBDMS-protected model compound
Degradation profile under physiological conditions

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